molecular formula C5H6N4S B13524985 2-Azido-4,5-dimethylthiazole

2-Azido-4,5-dimethylthiazole

Cat. No.: B13524985
M. Wt: 154.20 g/mol
InChI Key: KYHKEAJIBRHLJZ-UHFFFAOYSA-N
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Description

2-Azido-4,5-dimethylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4,5-dimethylthiazole typically involves the reaction of 2-chloro-4,5-dimethylthiazole with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The general reaction scheme is as follows:

2-Chloro-4,5-dimethylthiazole+Sodium AzideThis compound+Sodium Chloride\text{2-Chloro-4,5-dimethylthiazole} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{Sodium Chloride} 2-Chloro-4,5-dimethylthiazole+Sodium Azide→this compound+Sodium Chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4,5-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.

    Cycloaddition: Alkynes in the presence of copper catalysts under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Azido-4,5-dimethylthiazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. This reactivity is exploited in the synthesis of bioactive molecules and materials .

Comparison with Similar Compounds

  • 2-Azido-4,6-dimethoxy-1,3,5-triazine
  • 2-Azido-1,3-dimethylimidazolinium chloride
  • 2-Azido-4,5-dimethylthiazole

Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a balance of stability and reactivity, making it suitable for various applications in organic synthesis and materials science .

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

2-azido-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C5H6N4S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3

InChI Key

KYHKEAJIBRHLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=[N+]=[N-])C

Origin of Product

United States

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